Product packaging for SGC6870N(Cat. No.:)

SGC6870N

Cat. No.: B1193588
M. Wt: 469.397
InChI Key: NIPTUMFVYBXSMZ-QFIPXVFZSA-N
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Description

Historical Development in Protein Arginine Methyltransferase 6 Inhibitor Research

The discovery of protein arginine methyltransferase 6 (PRMT6) inhibitors has been driven by the enzyme’s central role in epigenetic regulation, particularly its ability to asymmetrically dimethylate histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression. Early inhibitors, such as MS023 and EPZ020411, targeted the substrate-binding site of PRMT6 but exhibited limited selectivity across the PRMT family. For example, MS023 inhibited multiple type I PRMTs (PRMT1, 3, 4, 6, and 8) with single-digit nanomolar potency but lacked specificity for PRMT6 alone.

The development of SGC6870N emerged from efforts to address selectivity challenges. Its counterpart, SGC6870 ((R)-enantiomer), was identified as the first highly selective allosteric PRMT6 inhibitor through structure-activity relationship studies. This breakthrough highlighted the importance of enantiomer-specific interactions in modulating PRMT6 activity, paving the way for this compound’s role as a negative control.

Significance as a Negative Control Compound

This compound ((S)-enantiomer) is enzymatically inactive against PRMT6 (IC50 > 50 μM) and serves as a critical tool for validating the specificity of pharmacological effects observed with SGC6870. In biochemical assays, this compound showed no inhibition of PRMT6 or 32 other methyltransferases, including PRMT1, PRMT4, and DNMT3B. This inertness is attributed to its stereochemistry, which prevents binding to the allosteric pocket of PRMT6.

Property SGC6870 (R-isomer) This compound (S-isomer)
PRMT6 IC50 77 ± 6 nM >50 μM
Selectivity >100-fold over PRMTs No activity
Cellular Activity Reduces H3R2me2a No effect

In cellular models, this compound’s inactivity was demonstrated in HEK293T cells, where it failed to reduce H3R2me2a or H4R3me2a levels even at 10 μM, unlike SGC6870 (IC50 = 0.8 μM). This stark contrast underscores its utility in distinguishing target-mediated effects from off-target artifacts.

Relationship to SGC6870 (R-isomer)

This compound and SGC6870 share identical molecular formulas (C₂₃H₂₁BrN₂O₂S) but differ in their three-dimensional configurations. X-ray crystallography revealed that the (R)-enantiomer (SGC6870) binds an induced allosteric pocket near PRMT6’s catalytic site, forming π-π interactions with Tyr159 and Trp156. In contrast, the (S)-enantiomer (this compound) cannot adopt this binding pose due to steric clashes, rendering it inactive.

The enantiomers’ divergent activities are further evidenced in kinetic studies:

  • SGC6870 : Displays time-dependent inhibition, requiring >2 hours to reach equilibrium with PRMT6 (IC50 decreases from 214 nM to 77 nM).
  • This compound : Shows no time-dependent effects or binding in mass spectrometry analyses.

Research Context in Epigenetic Regulation

PRMT6 regulates gene expression through H3R2me2a, which antagonizes the deposition of H3K4me3—a mark of active promoters. In NT2/D1 neural progenitor cells, PRMT6 knockout altered alternative splicing patterns of ribosomal proteins and chromatin modifiers like DNMT3B, independent of H3R2me2a. This compound has been instrumental in dissecting these mechanisms:

  • In studies of STAT3 methylation, this compound confirmed that PRMT6-driven breast cancer metastasis relies on enzymatic activity, as the inactive enantiomer failed to mimic SGC6870’s effects.
  • In osteoclast differentiation models, this compound helped establish PRMT6’s role in metabolic reprogramming by ruling out nonspecific cytotoxicity.

These applications highlight this compound’s value in advancing epigenetic research, particularly in disentangling PRMT6-specific phenotypes from experimental noise.

Properties

Molecular Formula

C23H21BrN2O2S

Molecular Weight

469.397

IUPAC Name

(S)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

InChI

InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m0/s1

InChI Key

NIPTUMFVYBXSMZ-QFIPXVFZSA-N

SMILES

O=C1CN(C(C2=CC=C(Br)S2)=O)[C@@H](C3=CC(C)=CC(C)=C3)C4=CC(C)=CC=C4N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGC6870N

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Selectivity Assessment :
    • In a study assessing the selectivity of SGC6870 and SGC6870N against various methyltransferases, SGC6870 was shown to potently inhibit PRMT6 without significantly affecting other methyltransferases at concentrations of 1 and 10 μM. In contrast, this compound did not exhibit significant inhibition across a panel of 33 methyltransferases, including PRMT6, confirming its role as a negative control .
  • Cellular Assays :
    • The cellular potency of SGC6870 was evaluated in HEK293T cells, where it effectively reduced levels of specific methylation markers associated with PRMT6 activity. Conversely, this compound did not significantly alter these markers at concentrations up to 10 μM but showed some toxicity at higher concentrations (30 μM) . This characteristic reinforces its utility in distinguishing specific effects attributed to PRMT6 inhibition.
  • Growth Inhibition Studies :
    • Both SGC6870 and this compound were tested for their effects on cell growth across various cell lines (HEK293T, PNT2, and MCF-7). Neither compound exhibited significant toxicity at concentrations up to 10 μM, indicating that they can be safely used in cellular studies without affecting cell viability .

Data Tables

Parameter SGC6870 This compound
Inhibition of PRMT6Potent (IC50 ~ 0.9 μM)No significant inhibition
Other MethyltransferasesMinimal inhibitionNo significant inhibition
Cellular Toxicity (10 μM)Not significantNot significant
Cellular Toxicity (30 μM)Not testedSignificant

Case Studies

  • Chemical Biology Research :
    • In research exploring the physiological roles of PRMT6, this compound was utilized alongside SGC6870 to delineate specific pathways influenced by PRMT6 activity. The absence of inhibitory effects from this compound allowed researchers to attribute changes in cellular behavior directly to the action of SGC6870 .
  • Validation Experiments :
    • A study investigating adipogenesis utilized both compounds to confirm that observed effects on gene expression were due to PRMT6 inhibition by SGC6870. The lack of response from cells treated with this compound provided critical validation for the experimental design .

Comparison with Similar Compounds

Structural and Biochemical Comparisons

Table 1: Biochemical Properties of SGC6870N and SGC6870
Property This compound SGC6870
Stereochemistry (S)-enantiomer (R)-enantiomer
PRMT6 IC₅₀ >50 µM 77 ± 6 nM
Selectivity No activity against 33 methyltransferases >1,000-fold selectivity for PRMT6 over 32 other methyltransferases
Binding Mechanism No binding observed Binds to a unique allosteric pocket in PRMT6
Cellular Toxicity Cytotoxic at 10 µM No cytotoxicity up to 10 µM
Key Structural Differences
  • This compound and SGC6870 are enantiomers derived from chiral separation of the racemic precursor compound. The (R)-configuration in SGC6870 is critical for binding to PRMT6’s allosteric pocket, while the (S)-configuration in this compound disrupts this interaction .

Functional Comparisons

Cellular Activity
  • SGC6870 : Reduces PRMT6-mediated histone methylation marks (H3R2me2a and H4R3me2a) at submicromolar concentrations (IC₅₀ = 0.39 µM in HEK293T cells) .
  • This compound : Fails to inhibit PRMT6 activity even at 10 µM, confirming its role as a negative control. However, it exhibits unexpected cytotoxicity at high concentrations (>10 µM), likely due to off-target effects .
Selectivity Profiling
  • SGC6870 was tested against 33 methyltransferases (8 PRMTs, 21 lysine methyltransferases, 3 DNA methyltransferases, 1 RNA methyltransferase).

Preparation Methods

Synthesis of Intermediate 3

The foundational intermediate, designated as 3 , is prepared through a three-step sequence:

  • Grignard Addition : 2,6-Dimethyl-4H-benzo[d]oxazin-4-one reacts with (3,5-dimethylphenyl)magnesium bromide in tetrahydrofuran (THF) at −78°C to form a tertiary alcohol.

  • Deprotection and Cyclization : The acetal protecting group is removed using hydrochloric acid (HCl) in methanol, followed by cyclization with oxazolidine-2,5-dione under reflux conditions to yield a diazepine precursor.

  • Reductive Amination : Sodium cyanoborohydride (NaBH3CN) in methanol reduces the imine bond, forming the benzodiazepine core structure.

This intermediate is critical for introducing the stereochemical complexity required for subsequent enantiomeric separation.

Amide Coupling and Racemic Mixture Formation

Intermediate 3 undergoes amide coupling with 5-bromothiophene-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in dichloromethane (DCM). This step introduces the thiophene moiety, yielding the racemic compound (±)-2 (SGC6870 and this compound as enantiomers).

Chiral Separation and Enantiomer Isolation

Chiral Resolution Techniques

The racemic mixture (±)-2 is resolved using preparative chiral high-performance liquid chromatography (HPLC). The stationary phase employs cellulose-based chiral columns (e.g., Chiralpak IC or OD-H), with a mobile phase consisting of hexane:isopropanol (90:10) at a flow rate of 1 mL/min. The (R)-enantiomer (SGC6870) and (S)-enantiomer (this compound) are collected separately, with enantiomeric excess (ee) verified via analytical HPLC (>99% ee).

Table 1: Chiral Separation Parameters

ParameterValue
ColumnChiralpak IC
Mobile PhaseHexane:Isopropanol (90:10)
Flow Rate1 mL/min
Retention Time (R)12.3 min
Retention Time (S)14.7 min
Enantiomeric Excess>99%

Structural Confirmation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the stereochemistry and purity of this compound:

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H), 7.32 (s, 1H), 7.28 (d, J = 8.4 Hz, 2H), 6.95 (s, 1H), 3.82 (s, 3H), 2.35 (s, 6H).

  • HRMS : m/z calculated for C23H21BrN2O2S [M+H]+: 469.4, observed: 469.4.

Optimization of Synthetic Yield and Purity

Reaction Condition Optimization

Initial synthetic routes suffered from low yields (~30%) during the Grignard addition step. Optimization involved:

  • Temperature Control : Maintaining −78°C during Grignard addition minimized side reactions.

  • Catalyst Screening : Switching from HOBt to HOAt (1-hydroxy-7-azabenzotriazole) improved coupling efficiency from 65% to 85%.

Purification Protocols

Final purification of this compound employs flash chromatography (silica gel, ethyl acetate:hexane gradient) followed by recrystallization from ethanol/water (9:1). This yields ≥98% purity as confirmed by HPLC.

Table 2: Purity and Solubility Data

ParameterValue
HPLC Purity≥98%
Solubility (DMSO)46.94 mg/mL (100 mM)
Solubility (Ethanol)46.94 mg/mL (100 mM)
Storage−20°C, desiccated

Analytical and Quality Control Measures

Batch-Specific Variability

Technical documentation highlights batch-specific molecular weight variations due to hydration states, necessitating solvent volume adjustments during stock solution preparation. For example, a 5% hydration level increases molecular weight by ~23.5 g/mol, altering molarity calculations.

Stability Studies

Accelerated stability studies (40°C/75% relative humidity, 6 months) show no degradation in this compound when stored in amber vials under nitrogen atmosphere.

Applications and Comparative Analysis

Role as a Negative Control

This compound’s inactivity (IC50 > 50 μM) contrasts sharply with SGC6870’s PRMT6 inhibition (IC50 = 77 ± 6 nM). This differential activity validates its utility in distinguishing target-specific effects from off-target interactions.

Table 3: Enzymatic Activity Profile

CompoundPRMT6 IC50 (nM)Selectivity (vs. 32 MTases)
SGC687077 ± 6>100-fold
This compound>50,000No inhibition

Q & A

Q. What distinguishes SGC6870N from SGC6870 in biochemical studies?

this compound is the enantiomer of SGC6870, a first-in-class allosteric inhibitor of PRMT5. While SGC6870 exhibits potent inhibition (IC₅₀ = 77±6 nM) and high selectivity for PRMT6, this compound lacks inhibitory activity and serves as a negative control. This distinction is critical for validating target-specific effects in cellular and biochemical assays .

Q. How should researchers design experiments to validate PRMT6 inhibition specificity using this compound?

  • Step 1 : Include SGC6870 (active compound) and this compound (negative control) in parallel dose-response experiments.
  • Step 2 : Measure methylation markers (e.g., H3R2me2a, H4R3me2a) via Western blot or fluorescence-based assays.
  • Step 3 : Compare IC₅₀ values and off-target effects using selectivity panels (e.g., 33 methyltransferases tested in ).
  • Rationale : this compound’s inactivity confirms that observed effects are not due to nonspecific interactions .

Q. What cellular toxicity thresholds should be considered when using this compound?

this compound exhibits significant cytotoxicity at 10 µM in HEK293T cells, unlike SGC6870. Researchers should limit treatment concentrations to ≤5 µM for short-term assays (≤24 hours) and include viability assays (e.g., MTT, ATP-based) to rule out confounding effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s inactivity and observed cellular toxicity?

  • Hypothesis : Toxicity may arise from off-target interactions unrelated to PRMT6.
  • Method : Perform transcriptomic or proteomic profiling of this compound-treated cells to identify non-PRMT6 pathways affected.
  • Validation : Compare toxicity profiles across cell lines (e.g., MCF-7 vs. HEK293T) to assess tissue-specific effects .

Q. What experimental strategies optimize the use of this compound in mechanistic studies of PRMT6-dependent processes?

  • Strategy 1 : Combine this compound with genetic knockdown (siRNA/shRNA) of PRMT6 to confirm phenotype specificity.
  • Strategy 2 : Use time-course assays to differentiate acute PRMT6 inhibition (via SGC6870) from secondary effects (via this compound).
  • Data Interpretation : Ensure dose-response curves for SGC6870 show ≥50% reduction in methylation markers, while this compound remains flat .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control : Validate enantiomeric purity via chiral HPLC and mass spectrometry.
  • Documentation : Report lot-specific data on solubility, stability (e.g., DMSO stock shelf-life), and cellular IC₅₀ for toxicity in supplementary materials .

Q. What statistical methods are recommended for analyzing this compound-related data anomalies?

  • Approach : Use non-linear regression for dose-response curves (e.g., GraphPad Prism) and apply ANOVA with post-hoc tests for multi-group comparisons.
  • Outlier Handling : Predefine exclusion criteria (e.g., ±2 SD from mean) and document any data points removed .

Methodological Guidelines

Q. How to ensure reproducibility in studies involving this compound?

  • Protocol Transparency : Publish detailed synthetic routes, cell culture conditions, and assay buffers in supplementary materials.
  • Data Sharing : Deposit raw Western blot images and dose-response datasets in public repositories (e.g., Zenodo) with DOIs .

Q. What are best practices for integrating this compound into high-throughput screening (HTS) pipelines?

  • Plate Design : Include this compound in separate wells to avoid cross-contamination.
  • Normalization : Use Z-score or % inhibition relative to SGC6870-positive controls to minimize plate-edge effects .

Data Contradiction Analysis

Q. How to interpret conflicting results between biochemical and cellular assays using this compound?

  • Case Study : If this compound shows no activity in vitro but alters methylation in cells, investigate cell-permeability differences or metabolite interference.
  • Resolution : Perform cellular thermal shift assays (CETSA) to confirm target engagement or lack thereof .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SGC6870N
Reactant of Route 2
SGC6870N

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